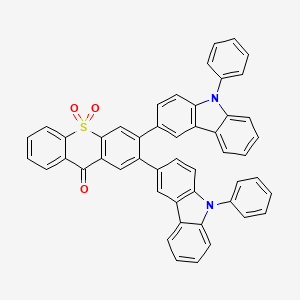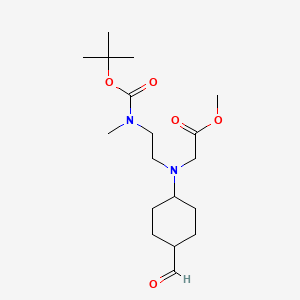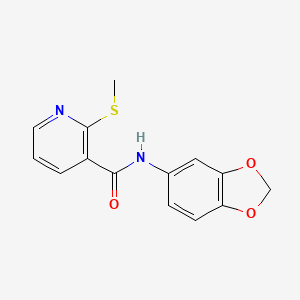
2,3-Bis(9-phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(9-phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide is a complex organic compound that belongs to the class of thioxanthene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(9-phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide typically involves multi-step organic reactions. The starting materials often include 9-phenyl-9H-carbazole and thioxanthone derivatives. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(9-phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may produce thioxanthene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of organic electronic devices and photonic materials.
Mechanism of Action
The mechanism of action of 2,3-Bis(9-phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific application. The compound may interact with enzymes, receptors, or other biomolecules to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,3-Bis(9-phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide include other thioxanthene derivatives and carbazole-based compounds. These compounds share structural similarities and may have comparable properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific structural features and the combination of functional groups. These unique features may confer specific properties that make it suitable for particular applications in research and industry.
Properties
Molecular Formula |
C49H30N2O3S |
|---|---|
Molecular Weight |
726.8 g/mol |
IUPAC Name |
10,10-dioxo-2,3-bis(9-phenylcarbazol-3-yl)thioxanthen-9-one |
InChI |
InChI=1S/C49H30N2O3S/c52-49-37-19-9-12-22-47(37)55(53,54)48-30-39(32-24-26-46-41(28-32)36-18-8-11-21-44(36)51(46)34-15-5-2-6-16-34)38(29-42(48)49)31-23-25-45-40(27-31)35-17-7-10-20-43(35)50(45)33-13-3-1-4-14-33/h1-30H |
InChI Key |
YNFLQMXXSUTQJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4C6=CC7=C(C=C6)N(C8=CC=CC=C87)C9=CC=CC=C9)S(=O)(=O)C1=CC=CC=C1C5=O)C1=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-Cyano-3-methylbutan-2-yl)-2-((1-phenyl-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B13358598.png)
![6-(2-Bromophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358605.png)


![Methyl 5-bromo-2-({[1-(formylamino)cyclohexyl]carbonyl}amino)benzoate](/img/structure/B13358639.png)

![6-(4-Iodophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358646.png)
![1-oxo-N-(tetrazolo[1,5-a]pyridin-8-yl)-1H-isothiochromene-3-carboxamide](/img/structure/B13358651.png)


![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(bicyclo[2.2.1]heptan-1-yl)propanoic acid](/img/structure/B13358672.png)
![6-[4-(Allyloxy)phenyl]-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358680.png)

